AMG 925

Descripción

Propiedades

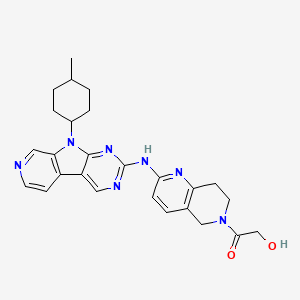

IUPAC Name |

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUVDDPUURMFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401033-86-0 |

Source

|

| Record name | AMG-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401033860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-925 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB6Y814V4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Kinase Inhibitor AMG 925: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. Additionally, the cyclin-dependent kinase 4 (CDK4) plays a crucial role in cell cycle progression. AMG 925 is a potent and selective dual inhibitor of FLT3 and CDK4, representing a targeted therapeutic strategy for AML. This document provides an in-depth technical overview of the mechanism of action of this compound in AML cells, summarizing key preclinical findings, experimental methodologies, and the signaling pathways involved.

Introduction to this compound

This compound is an orally bioavailable small molecule that concurrently targets two key pathways implicated in AML pathogenesis: the FLT3 signaling pathway, which drives proliferation and survival in FLT3-mutated AML, and the CDK4/Cyclin D-Retinoblastoma (Rb) pathway, a central regulator of the G1-S phase transition in the cell cycle.[1][2][3] By simultaneously inhibiting these two kinases, this compound offers the potential for enhanced anti-leukemic activity and a strategy to overcome resistance to single-agent FLT3 inhibitors.[4][5]

It is important to distinguish this compound from other targeted therapies in AML, such as siremadlin (B612089) (HDM201). Siremadlin is an inhibitor of the MDM2-p53 interaction, which works by reactivating the p53 tumor suppressor pathway, a distinct mechanism of action.[6][7][8] This guide will focus exclusively on the dual FLT3/CDK4 inhibitory action of this compound.

Core Mechanism of Action in AML Cells

The primary mechanism of action of this compound in AML cells is the dual inhibition of FLT3 and CDK4/6, leading to cell cycle arrest and apoptosis.[3][9]

Inhibition of FLT3 Signaling

In a significant portion of AML patients, activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in the downstream activation of pro-survival signaling pathways, including the STAT5 pathway.[1] this compound potently inhibits the kinase activity of both wild-type and mutated FLT3.[1][10] This inhibition blocks the phosphorylation of FLT3 and its downstream effector, STAT5, thereby disrupting the oncogenic signaling cascade that drives AML cell proliferation and survival.[1][10]

Inhibition of CDK4/6 and Cell Cycle Arrest

CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb (p-Rb) releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1 to S phase transition of the cell cycle.[2][3] this compound inhibits CDK4 and the closely related CDK6, preventing the phosphorylation of Rb.[11][12] This leads to a G1 cell cycle arrest in Rb-positive AML cells, effectively halting their proliferation.[1][10]

The dual inhibitory action of this compound is hypothesized to be more effective and less prone to resistance than targeting either kinase alone.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| FLT3 | 2 ± 1 |

| CDK4 | 3 ± 1 |

| CDK6 | 8 ± 2 |

| CDK2 | 375 ± 150 |

| CDK1 | 1900 ± 510 |

Data sourced from MedchemExpress and AACR Journals.[10][11]

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Rb Status | Growth Inhibition IC50 (µM) | Effect |

| MOLM13 | FLT3-ITD | Positive | 0.019 | Apoptosis, G1 Arrest |

| Mv4-11 | FLT3-ITD | Positive | 0.018 | Apoptosis, G1 Arrest |

| U937 | FLT3-WT | Positive | - | G1 Arrest |

| MOLM13sr | FLT3-ITD/D835Y | Positive | - | Apoptosis |

| Mv4-11sr | FLT3-ITD/D835V | Positive | - | Apoptosis |

| MDA-MB-468 | - | Negative | - | No G1 Arrest |

Data compiled from multiple preclinical studies.[1][2][10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in AML Cells

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

AMG 925: A Technical Guide to the Dual Inhibition of FLT3 and CDK4 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 925 is a potent and selective, orally bioavailable small molecule inhibitor that uniquely targets both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are prevalent in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] Concurrently, the CDK4/Cyclin D pathway is a critical regulator of cell cycle progression and is frequently dysregulated in cancer.[2] The dual inhibition of these two key oncogenic drivers by a single agent presents a rational therapeutic strategy to enhance anti-leukemic activity and potentially overcome resistance mechanisms observed with single-agent FLT3 inhibitors.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Mechanism of Action: Dual Blockade of Proliferation and Survival Pathways

This compound exerts its anti-tumor effects by simultaneously inhibiting two distinct but complementary signaling pathways crucial for the proliferation and survival of AML cells.

-

FLT3 Inhibition: In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase. This results in the aberrant activation of downstream signaling pathways, including the STAT5 pathway, which promotes cell proliferation and survival. This compound potently inhibits the kinase activity of both wild-type and mutant FLT3, thereby blocking the phosphorylation of STAT5 and downstream signaling.[1][2]

-

CDK4 Inhibition: CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The active CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase. By inhibiting CDK4, this compound prevents the phosphorylation of Rb, inducing a G1 cell cycle arrest and inhibiting cell proliferation.[2]

The combined inhibition of FLT3 and CDK4 is hypothesized to provide a more profound and durable anti-leukemic effect than targeting either pathway alone.[3]

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition of FLT3 and CDK4 kinases with high selectivity over other cyclin-dependent kinases.

| Kinase Target | IC50 (nM) |

| FLT3 | 2 ± 1 [1] |

| CDK4 | 3 ± 1 [1] |

| CDK6 | 8 ± 2[1] |

| CDK2 | 375 ± 150[1] |

| CDK1 | 1900 ± 510[1] |

Cellular Activity

This compound effectively inhibits the proliferation of human AML cell lines harboring FLT3-ITD mutations.

| Cell Line | Genotype | Growth Inhibition IC50 (µM) |

| MOLM-13 | FLT3-ITD | 0.019 [1] |

| MV4-11 | FLT3-ITD | 0.018 [1] |

This compound also demonstrates activity against FLT3 mutants that confer resistance to other FLT3 inhibitors.[1]

In Vivo Efficacy in Xenograft Models

In preclinical AML xenograft models using MOLM-13 cells, orally administered this compound resulted in significant tumor growth inhibition.

| Dose (mg/kg, twice daily) | Tumor Growth Inhibition (%) |

| 12.5 | Not explicitly stated, but dose-dependent |

| 25 | Not explicitly stated, but dose-dependent |

| 37.5 | 96 - 99[1][2] |

The anti-tumor activity of this compound in these models correlated with the inhibition of pharmacodynamic markers, pSTAT5 and pRb, in tumor tissues.[1][2]

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 and CDK4 kinases.

General Protocol:

-

Reaction Setup: Kinase reactions are typically performed in a buffer containing the purified kinase (FLT3 or CDK4/Cyclin D1), a suitable substrate (e.g., a synthetic peptide for FLT3, Rb protein for CDK4), and ATP.

-

Inhibitor Addition: A serial dilution of this compound is added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Luminescence-based Assays: Measuring the amount of ATP remaining in the reaction using a luciferase-based system.

-

Fluorescence-based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assays

Objective: To determine the effect of this compound on the growth of AML cell lines.

General Protocol (using a luminescence-based assay):

-

Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Lysis and ATP Measurement: A reagent that lyses the cells and contains luciferase and its substrate is added to each well. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated cells, and the IC50 value is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol (MOLM-13 subcutaneous xenograft model):

-

Cell Implantation: MOLM-13 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically twice daily, at various dose levels. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured periodically using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of target engagement markers, such as phosphorylated STAT5 and phosphorylated Rb, by methods like Western blotting or immunohistochemistry.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Clinical Development Status

This compound, also known as FLX925, was investigated in a Phase 1/1b clinical trial for patients with relapsed or refractory Acute Myeloid Leukemia (NCT02335814).[4] The study aimed to evaluate the safety, tolerability, and preliminary efficacy of the compound. However, this compound is not currently listed in Amgen's active clinical development pipeline, suggesting that its clinical development may have been discontinued.

Conclusion

This compound is a novel dual inhibitor of FLT3 and CDK4 that has demonstrated potent preclinical activity in AML models. Its unique mechanism of action, targeting both key proliferation and survival pathways, provides a strong rationale for its potential as an anti-leukemic agent. The comprehensive preclinical data package, including significant in vivo tumor growth inhibition, highlights the promise of this therapeutic strategy. While the clinical development of this compound appears to be halted, the insights gained from its preclinical evaluation remain valuable for the ongoing development of targeted therapies for AML.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

AMG 925: A Technical Guide to a Dual FLT3/CDK4 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AMG 925 (also known as FLX925), a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies from key studies are provided. Signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

This compound is a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivative.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-[7,8-dihydro-2-[[9-(trans-4-methylcyclohexyl)-9H-pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidin-2-yl]amino]-1,6-naphthyridin-6(5H)-yl]-2-hydroxy-ethanone | [2] |

| CAS Number | 1401033-86-0 | [2][3][4] |

| Molecular Formula | C₂₆H₂₉N₇O₂ | [2][4][5][6][7] |

| Molecular Weight | 471.55 g/mol | [4][5] |

| Synonyms | AMG-925, FLX925 | [5] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (10 mM). | [4][8] |

Mechanism of Action

This compound is a potent, selective, and orally bioavailable dual inhibitor of FLT3 and CDK4.[3][5] The dual inhibition of these two kinases, which are crucial for the proliferation and survival of FLT3-mutated acute myeloid leukemia (AML) cells, may lead to improved and prolonged clinical responses.[9]

Inhibition of FLT3 Signaling

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] this compound potently inhibits FLT3 kinase activity, leading to the downregulation of its downstream signaling pathways. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Inhibition of FLT3 by this compound leads to a reduction in the phosphorylation of STAT5 (P-STAT5), which is a pharmacodynamic marker for FLT3 inhibition.[9] This disruption of the FLT3-STAT5 axis induces apoptosis in FLT3-mutant AML cells.[4]

Inhibition of CDK4 Signaling

Cyclin-dependent kinase 4 (CDK4), in complex with cyclin D, plays a central role in regulating the G1-S phase transition of the cell cycle.[9][11] The CDK4/cyclin D complex phosphorylates and inactivates the retinoblastoma protein (Rb).[11] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4 releases E2F, allowing for cell cycle progression.[11] this compound inhibits CDK4, leading to a decrease in Rb phosphorylation (P-RB), which is a pharmacodynamic marker for CDK4 inhibition.[9] This results in G1 cell-cycle arrest in Rb-positive cells.[12]

References

- 1. Discovery of this compound, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 9. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

AMG 925: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document details its core characteristics, mechanism of action, and key experimental data, presented in a format tailored for research and development applications.

Core Compound Information

| Parameter | Value |

| CAS Number | 1401033-86-0[1][2][3][4][5][6] |

| Molecular Weight | 471.55 g/mol [1][2][6][7] |

| Molecular Formula | C₂₆H₂₉N₇O₂[1][2][4][5][6] |

Mechanism of Action

This compound is a selective, orally bioavailable small molecule that dually inhibits FLT3 and CDK4.[1][4] This dual inhibition is crucial for its anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML), where FLT3 mutations are common.[1]

-

FLT3 Inhibition: By targeting FLT3, this compound blocks the downstream signaling cascade, leading to the inhibition of STAT5 phosphorylation. This is a key pathway for the proliferation and survival of FLT3-mutated AML cells.[1]

-

CDK4 Inhibition: this compound also targets CDK4, a key regulator of the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.[1]

The combined inhibition of both FLT3 and CDK4 signaling pathways provides a synergistic anti-tumor effect and has the potential to overcome resistance to FLT3 inhibitors.[8]

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) |

| FLT3 | 2 ± 1[1] |

| CDK4 | 3 ± 1[1] |

| CDK6 | 8 ± 2[1] |

| CDK2 | 375 ± 150[1] |

| CDK1 | 1900 ± 510[1] |

Cellular Activity in AML Cell Lines

| Cell Line | Genotype | Cellular IC₅₀ (nM) |

| MOLM-13 | FLT3-ITD | 19[1][5] |

| MV4-11 | FLT3-ITD | 18[1][5] |

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting the “Sweet Side” of Tumor with Glycan-Binding Molecules Conjugated-Nanoparticles: Implications in Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. m.youtube.com [m.youtube.com]

Dual Inhibition of FLT3 and CDK4/6 by AMG 925: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6). This dual activity provides a targeted therapeutic approach for hematological malignancies, particularly Acute Myeloid Leukemia (AML), by simultaneously blocking key pathways involved in cell proliferation, survival, and cell cycle progression. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are prevalent in a significant subset of AML patients and are associated with a poor prognosis.[1] The FLT3 signaling cascade, primarily through the STAT5 pathway, is a critical driver of leukemic cell proliferation and survival.[2] Concurrently, the CDK4/6-retinoblastoma (Rb) protein axis is a fundamental regulator of the G1-S phase transition in the cell cycle.[1] this compound was developed to concurrently target these two pathways, offering a potential strategy to enhance therapeutic efficacy and overcome resistance mechanisms observed with single-agent FLT3 inhibitors.[1][3] This document serves as a comprehensive resource for understanding and investigating the downstream molecular consequences of this compound treatment.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by directly inhibiting the kinase activity of both FLT3 and CDK4/6.

-

FLT3 Inhibition: By binding to the ATP-binding pocket of FLT3, this compound prevents the autophosphorylation and subsequent activation of the receptor. This blockade abrogates the downstream signaling cascade, most notably the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] The inhibition of p-STAT5 is a key pharmacodynamic marker of FLT3 target engagement by this compound.[1]

-

CDK4/6 Inhibition: this compound also potently inhibits CDK4 and CDK6. These kinases, in complex with cyclin D, are responsible for the phosphorylation of the retinoblastoma (Rb) protein.[1] By preventing Rb phosphorylation, this compound maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby halting the cell cycle in the G1 phase.[3] The reduction in phosphorylated Rb (p-Rb) serves as a biomarker for CDK4/6 inhibition.[1]

Quantitative Data on this compound Activity

The potency of this compound has been characterized through various in vitro assays, as summarized below.

| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |

| FLT3 | Kinase Assay | 2 ± 1 nM | [5] |

| CDK4 | Kinase Assay | 3 ± 1 nM | [5] |

| CDK6 | Kinase Assay | 8 ± 2 nM | [5] |

| CDK2 | Kinase Assay | 375 ± 150 nM | [5] |

| CDK1 | Kinase Assay | 1.90 ± 0.51 µM | [5] |

| MOLM-13 (FLT3-ITD) | Cell Growth Inhibition | 19 nM | [4] |

| MV4-11 (FLT3-ITD) | Cell Growth Inhibition | 18 nM | [4][5] |

| COLO 205 (Rb-positive) | Cell Growth Inhibition | 55 nM | [6] |

| U-937 (FLT3-WT) | Cell Growth Inhibition | 52 nM | [6] |

Signaling Pathways and Experimental Workflows

This compound Downstream Signaling Pathway

The following diagram illustrates the primary downstream signaling pathways affected by this compound.

Caption: Downstream signaling pathways inhibited by this compound.

Experimental Workflow: Western Blot for p-STAT5 and p-Rb

This workflow outlines the key steps to assess the inhibition of STAT5 and Rb phosphorylation following this compound treatment.

Caption: Workflow for Western blot analysis of p-STAT5 and p-Rb.

Detailed Experimental Protocols

Western Blot for Phosphorylated STAT5 and Rb

This protocol details the procedure for detecting changes in the phosphorylation status of STAT5 and Rb in response to this compound.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-STAT5 (Tyr694), rabbit anti-p-Rb (Ser807/811), rabbit anti-total STAT5, rabbit anti-total Rb, mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed AML cells at an appropriate density and treat with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Antibody Incubation:

-

Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): To detect total protein or a loading control on the same membrane, the membrane can be stripped of the initial antibodies and re-probed with a different primary antibody.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle distribution.

Materials:

-

AML cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PBS

-

70% ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with this compound at various concentrations for a desired period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and suspension cells, and pool them. Centrifuge and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol outlines the detection of apoptosis induced by this compound.

Materials:

-

AML cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

This compound represents a promising therapeutic agent by virtue of its dual inhibitory action on FLT3 and CDK4/6. A thorough understanding of its downstream signaling effects is paramount for its continued development and clinical application. The inhibition of STAT5 and Rb phosphorylation are the cornerstone pharmacodynamic effects of this compound, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis in susceptible cancer cells. The protocols and data presented in this guide provide a robust framework for researchers to further elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Discovery of this compound, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

AMG 925: A Dual Inhibitor of FLT3 and CDK4 Modulating STAT5 and Rb Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent and selective dual kinase inhibitor targeting Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] This dual-targeting mechanism allows this compound to exert significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML) with FLT3 mutations.[1][2] The antitumor activity of this compound is directly correlated with the inhibition of phosphorylation of key downstream signaling molecules: Signal Transducer and Activator of Transcription 5 (STAT5) for FLT3 and the Retinoblastoma protein (Rb) for CDK4.[1][3] This guide provides a comprehensive overview of the effects of this compound on STAT5 and Rb phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1][4] FLT3 activation leads to the phosphorylation and subsequent activation of several downstream signaling pathways, including the JAK/STAT pathway, which is crucial for cell proliferation and survival.[4][5] Concurrently, the cell cycle progression in many cancer types is driven by the activity of cyclin-dependent kinases, particularly CDK4 and CDK6, which phosphorylate and inactivate the tumor suppressor protein Rb.[6][7] The dual inhibition of both FLT3 and CDK4 by this compound presents a promising therapeutic strategy to overcome resistance and improve clinical outcomes in AML and other relevant cancers.[1][2]

Mechanism of Action

This compound exerts its therapeutic effect by simultaneously targeting two critical oncogenic pathways:

-

FLT3 Inhibition: By binding to the ATP-binding pocket of FLT3, this compound prevents its autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade, most notably the phosphorylation of STAT5 at tyrosine 694 (Y694).[1][8] Dephosphorylated STAT5 is unable to translocate to the nucleus and activate the transcription of genes essential for cell survival and proliferation.[8]

-

CDK4 Inhibition: this compound also inhibits the kinase activity of the Cyclin D-CDK4 complex.[1] This prevents the hyperphosphorylation of the Rb protein.[1][6] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition of the cell cycle and inducing cell cycle arrest.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound, highlighting its potency against its targets and its effects on cancer cell lines.

| Target Kinase | IC50 (nM) |

| FLT3 | < 1 |

| CDK4 | 2 |

| CDK6 | 3 |

Table 1: In vitro kinase inhibitory activity of this compound.[9]

| Cell Line | Cancer Type | FLT3 Status | Rb Status | Growth Inhibition GI50 (nM) |

| MOLM13 | AML | ITD | Positive | 10 |

| MV4-11 | AML | ITD | Positive | 20 |

| MOLM13sr | Sorafenib-resistant AML | ITD, D835Y | Positive | 15 |

| Mv4-11sr | Sorafenib-resistant AML | ITD, D835V | Positive | 25 |

| Colo205 | Colorectal | WT | Positive | 500 |

| U937 | Histiocytic Lymphoma | WT | Positive | 1000 |

Table 2: In vitro cellular activity of this compound on various cancer cell lines.[3][9]

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| MOLM13 | This compound | 96 - 99 |

Table 3: In vivo antitumor activity of this compound in a subcutaneous AML xenograft model.[1]

Signaling Pathways and Experimental Workflows

FLT3-STAT5 Signaling Pathway and Inhibition by this compound

Caption: FLT3-STAT5 signaling pathway and its inhibition by this compound.

CDK4-Rb Signaling Pathway and Inhibition by this compound

Caption: CDK4-Rb signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing STAT5 and Rb Phosphorylation

Caption: General experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Western Blot Analysis of Phospho-STAT5 (p-STAT5) and Phospho-Rb (p-Rb)

This protocol is a standard method to qualitatively and semi-quantitatively assess the phosphorylation status of STAT5 and Rb in response to this compound treatment.[6][10][11]

5.1.1. Cell Culture and Treatment

-

Culture AML cells (e.g., MOLM13, MV4-11) in appropriate media and conditions.

-

Seed cells at a density that will allow for logarithmic growth during the treatment period.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

5.1.2. Cell Lysis and Protein Quantification

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[11]

5.1.3. SDS-PAGE and Western Blotting

-

Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

5.1.4. Immunodetection

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with primary antibodies specific for p-STAT5 (Tyr694), total STAT5, p-Rb (e.g., Ser780, Ser807/811), and total Rb overnight at 4°C with gentle agitation.[6][11] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again three times for 10 minutes each with TBST.

5.1.5. Signal Detection and Analysis

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[11]

-

Quantify band intensities using densitometry software. Normalize the p-STAT5 and p-Rb signals to their respective total protein levels and the loading control.

Cell-Based ELISA/TR-FRET for Phospho-STAT5 (p-STAT5)

For a more high-throughput and quantitative assessment of STAT5 phosphorylation, cell-based ELISA or TR-FRET assays can be employed.[13][14][15]

5.2.1. Cell Seeding and Treatment

-

Seed cells in a 96-well or 384-well plate.[13]

-

Treat cells with a serial dilution of this compound and controls as described for the Western blot protocol.

5.2.2. Cell Lysis and Assay Procedure

-

Follow the specific lysis and assay steps provided by the commercial kit manufacturer (e.g., HTRF, RayBiotech).[13][14] These kits typically involve cell lysis followed by the addition of specific antibody pairs for the detection of total and phosphorylated STAT5.

5.2.3. Data Acquisition and Analysis

-

Read the plate using a microplate reader capable of detecting the specific signal (e.g., fluorescence, time-resolved fluorescence).

-

Calculate the ratio of the phospho-protein signal to the total protein signal to determine the extent of phosphorylation inhibition.

Conclusion

This compound effectively inhibits the phosphorylation of STAT5 and Rb through its dual targeting of FLT3 and CDK4, respectively.[1] This mechanism of action translates into potent anti-proliferative and pro-apoptotic effects in preclinical models of AML.[1][2][16] The experimental protocols detailed in this guide provide robust methods for assessing the on-target activity of this compound and similar dual kinase inhibitors. The quantitative data and pathway visualizations offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical efficacy and potential resistance mechanisms of this compound is warranted.

References

- 1. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells | MDPI [mdpi.com]

- 8. The Cooperative Relationship between STAT5 and Reactive Oxygen Species in Leukemia: Mechanism and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. raybiotech.com [raybiotech.com]

- 15. THUNDER™ Phospho-STAT5 (Y694/Y699) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]

- 16. researchgate.net [researchgate.net]

AMG 925: A Dual Kinase Inhibitor Targeting FLT3-ITD and TKD Mutations in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, is driven by activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[2][3][4][5] These mutations typically fall into two categories: internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[5][6] While several FLT3 inhibitors have been developed, their efficacy is often limited by the development of resistance, frequently through secondary TKD mutations.[2][7] AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FLT3 and cyclin-dependent kinase 4 (CDK4), offering a promising therapeutic strategy to overcome resistance and enhance anti-leukemic activity.[1][2][8] This technical guide provides a comprehensive overview of the preclinical data on this compound's activity against both FLT3-ITD and TKD mutations.

Introduction to FLT3 Mutations in AML

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival of leukemic blasts.

-

FLT3-ITD Mutations: These mutations, found in about 25% of AML patients, involve in-frame duplications of a segment of the juxtamembrane domain.[5] FLT3-ITD is a strong driver of leukemogenesis and is associated with a high leukemic burden, increased relapse rates, and reduced overall survival.[5]

-

FLT3-TKD Mutations: Occurring in approximately 5-10% of AML cases, these are typically point mutations within the activation loop of the kinase domain, with the D835Y/V alterations being the most common.[5][6][9] While their prognostic significance can be variable, they are a known mechanism of acquired resistance to many FLT3 inhibitors.[7]

The clinical challenge of resistance to first and second-generation FLT3 inhibitors underscores the need for novel therapeutic agents with activity against a broad spectrum of FLT3 mutations.

This compound: A Dual FLT3/CDK4 Inhibitor

This compound was developed as a dual inhibitor of FLT3 and CDK4.[7] The rationale behind this dual-targeting approach is based on the central roles of both kinases in cell cycle progression and survival of FLT3-mutated AML cells.[2] CDK4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[2] By inhibiting both FLT3-driven proliferation and CDK4-mediated cell cycle progression, this compound has the potential for a more profound and durable anti-leukemic effect.[2][7]

In Vitro Activity of this compound

Kinase Inhibition

This compound is a potent inhibitor of both FLT3 and CDK4 kinases, with additional activity against CDK6, CDK2, and CDK1 at higher concentrations.[8]

| Kinase | IC50 (nM) |

| FLT3 | 2 ± 1 |

| CDK4 | 3 ± 1 |

| CDK6 | 8 ± 2 |

| CDK2 | 375 ± 150 |

| CDK1 | 1900 ± 510 |

| Table 1: Kinase Inhibitory Potency of this compound. Data sourced from MedchemExpress.[8] |

Cellular Activity against FLT3-ITD and TKD Mutations

Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in various AML cell lines harboring FLT3-ITD and TKD mutations. Notably, this compound retains its potency against cell lines with TKD mutations that confer resistance to other FLT3 inhibitors like sorafenib (B1663141) and AC220 (quizartinib).[2][4]

| Cell Line | FLT3 Status | Rb Status | This compound IC50 (µM) | AC220 IC50 (µM) | Sorafenib IC50 (µM) |

| MOLM13 | FLT3-ITD | Rb+ | 0.013 ± 0.003 | 0.001 ± 0.0003 | 0.003 ± 0.001 |

| MV4-11 | FLT3-ITD | Rb+ | 0.014 ± 0.004 | 0.001 ± 0.0003 | 0.003 ± 0.001 |

| MOLM13sr | FLT3-ITD, D835Y | Rb+ | Comparable to parental | Resistant | Resistant |

| MV4-11sr | FLT3-ITD, D835V | Rb+ | Comparable to parental | Resistant | Resistant |

| Ba/F3 FLT3-ITD | FLT3-ITD | N/A | Sensitive | Sensitive | Sensitive |

| Ba/F3 FLT3-ITD/D835Y | FLT3-ITD, D835Y | N/A | Similarly sensitive to ITD | Resistant | Resistant |

| Table 2: Cellular Proliferation Inhibition by this compound and other FLT3 Inhibitors. Data compiled from multiple preclinical studies.[1][6][10] |

Overcoming Resistance to FLT3 Inhibitors

A key feature of this compound is its ability to overcome and potentially prevent the development of resistance to other FLT3 inhibitors.[7]

Activity Against Pre-existing Resistance Mutations

As highlighted in Table 2, this compound demonstrates potent activity against AML cells harboring the D835Y and D835V mutations, which are common mechanisms of acquired resistance to quizartinib (B1680412) and sorafenib.[1][6][7] This suggests a clinical utility for this compound in patients who have relapsed on other FLT3 inhibitor therapies.

Prevention of Resistance Development

In long-term in vitro studies, attempts to generate this compound-resistant AML cell clones were largely unsuccessful, with only partially resistant clones emerging after over eight months of selection.[7] These partially resistant cells did not acquire new FLT3 mutations but showed a 2- to 3-fold increase in total FLT3 protein expression.[7] In contrast, resistance to AC220 or sorafenib readily emerged and was associated with the acquisition of FLT3 kinase domain mutations.[7] The co-inhibition of CDK4 by this compound is believed to contribute to this prevention of resistance, as combining AC220 with the CDK4 inhibitor PD0332991 (palbociclib) also prevented the emergence of resistance mutations.[7]

In Vivo Efficacy

In xenograft models of human AML, oral administration of this compound resulted in significant, dose-dependent anti-tumor activity.[1] Treatment with this compound led to 96-99% inhibition of tumor growth without significant body weight loss in the animals.[1][2][4] The anti-tumor effect correlated with the inhibition of STAT5 and Rb phosphorylation in the tumor cells, confirming the dual engagement of the FLT3 and CDK4 pathways.[1][2]

Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by blocking key downstream signaling pathways mediated by FLT3 and CDK4.

Figure 1: Mechanism of Action of this compound. this compound inhibits both FLT3 and CDK4 signaling pathways.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against various kinases was determined using enzymatic assays. The specific protocols may vary but generally involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.

Cell Proliferation Assays

The anti-proliferative effects of this compound on AML cell lines were assessed using viability assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Cells were seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was then measured, and IC50 values were calculated.

Phosphorylation Status Analysis

The inhibition of FLT3 and CDK4 downstream signaling was evaluated by measuring the phosphorylation status of key substrates like STAT5 and Rb. This was typically done using techniques such as Western blotting or Meso Scale Discovery (MSD) assays, which provide a quantitative measure of protein phosphorylation.

Generation of Resistant Cell Lines

To assess the potential for resistance development, parental AML cell lines (e.g., MOLM13, MV4-11) were continuously cultured in the presence of escalating concentrations of this compound, sorafenib, or AC220 over several months. The emergence of resistant clones was monitored, and the genetic basis of resistance was investigated through sequencing of the FLT3 gene.

Figure 2: Experimental Workflow for Resistance Development.

Conclusion

This compound is a potent dual inhibitor of FLT3 and CDK4 with significant preclinical activity against AML harboring both FLT3-ITD and clinically relevant FLT3-TKD resistance mutations. Its ability to overcome and potentially prevent the emergence of resistance, a major limitation of current FLT3 inhibitors, positions it as a promising therapeutic agent for this challenging patient population. The dual inhibition of two key pathways essential for the proliferation and survival of FLT3-mutated AML cells may lead to more durable clinical responses. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in AML.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Preclinical Evaluation of AMG 925 in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2] While targeted FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.[1][3] AMG 925 is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4), developed to address this challenge by simultaneously targeting key pathways involved in leukemic cell proliferation and survival.[1][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in leukemia, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and CDK4.[1] In FLT3-mutated AML cells, constitutively active FLT3 signaling drives cell proliferation and survival, largely through the STAT5 pathway.[1] By inhibiting FLT3, this compound blocks the phosphorylation of STAT5, thereby inhibiting this critical survival pathway.[1]

Simultaneously, this compound targets the cell cycle machinery by inhibiting CDK4.[1] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1 phase of the cell cycle.[5] Inhibition of CDK4 by this compound prevents Rb phosphorylation, resulting in G1 cell cycle arrest.[2] This dual-targeting strategy is hypothesized to not only be effective in FLT3-mutated AML but also to potentially overcome or delay the emergence of resistance to single-agent FLT3 inhibitors.[4]

References

- 1. Preclinical evaluation of this compound, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

AMG 925: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This technical guide provides an in-depth analysis of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The dual targeting of FLT3 and CDK4 by this compound represents a promising strategy in the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations which are associated with a poor prognosis.[4][5]

Core Mechanism of Action

This compound exerts its therapeutic effects by simultaneously inhibiting two key signaling pathways involved in cancer cell proliferation and survival.

-

FLT3 Inhibition: this compound targets both wild-type FLT3 and various activating mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), which are common in AML.[1][5] Inhibition of FLT3 blocks the downstream signaling cascade, notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] This disruption of the FLT3-STAT5 axis leads to the induction of apoptosis in AML cells.[1][2]

-

CDK4 Inhibition: As a potent inhibitor of CDK4, this compound plays a crucial role in cell cycle regulation. CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb).[6] Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4, this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest.[5][7]

The antitumor activity of this compound has been shown to correlate with the inhibition of both STAT5 and Rb phosphorylation, serving as pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1][3][5]

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary targets and a broader panel of kinases.

Table 1: Inhibitory Activity against Primary and Secondary Targets

| Kinase Target | IC50 (nM) | Reference |

| FLT3 | 2 ± 1 | [3] |

| CDK4 | 3 ± 1 | [3] |

| CDK6 | 8 ± 2 | [3] |

| CDK2 | 375 ± 150 | [3] |

| CDK1 | 1900 ± 510 | [3] |

Table 2: KinomeScan Selectivity Profile (Kd values in nM)

The following data was obtained from a KinomeScan assay, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The dissociation constant (Kd) is a measure of binding affinity.

| Kinase | Kd (nM) | Kinase | Kd (nM) | Kinase | Kd (nM) |

| TTK/Mps-1 | 0.17 | FLT3(R834Q) | 13 | TYK2 | 58 |

| CDK4-cyclinD1 | 0.19 | CLK4 | 15 | MEK4 | 71 |

| CDK4-cyclinD3 | 0.74 | PLK4 | 21 | KIT(D816V) | 72 |

| GAK | 0.96 | CLK1 | 23 | MKNK2 | 73 |

| FLT3(D835Y) | 1.1 | MEK3 | 25 | PIP5K2C | 73 |

| FLT3(D835H) | 1.2 | ERK8 | 32 | KIT(V559D) | 80 |

| CSNK2A2 | 2 | PFTK1 | 32 | KIT(L576P) | 81 |

| FLT3 | 2.3 | JNK3 | 34 | TRKB | 83 |

| FLT3(K663Q) | 3.8 | PCTK1 | 35 | TRKA | 97 |

| FLT3(ITD) | 3.9 | JNK2 | 44 | MST4 | 120 |

| FLT3(N841I) | 4 | MEK5 | 46 | RSK2 | 120 |

| DYRK1A | 4.1 | CDK2 | 48 | JAK1 | 150 |

| DYRK1B | 5.9 | TRKC | 49 | JNK1 | 150 |

| CLK2 | 6.1 | CSF1R | 52 | KIT | 150 |

| CSNK2A1 | 7.5 | STK16 | 52 | DYRK2 | 160 |

| ICK | 160 | IRAK3 | 160 | RSK3 | 160 |

| PDGFRB | 180 | RSK1 | 190 | AMPK-alpha2 | 200 |

| RIOK2 | 220 | CDKL5 | 270 | GSK3B | 540 |

| BIKE | 660 |

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this guide.

Kinase Activity and Binding Assays

1. KinomeScan Competitive Binding Assay (DiscoverRx)

This assay quantitatively measures the binding affinity of a test compound to a large panel of kinases.

-

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.

-

Procedure:

-

Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.

-

The liganded beads are blocked to reduce non-specific binding.

-

The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

-

The reaction is incubated to allow for binding equilibrium to be reached.

-

The affinity beads are washed to remove unbound components.

-

The bound kinase is eluted from the beads.

-

The concentration of the eluted kinase is measured by qPCR of the DNA tag.

-

Dissociation constants (Kd) are calculated by plotting the amount of kinase captured as a function of the test compound concentration.

-

2. In Vitro Kinase Inhibition Assay (IC50 Determination)

This type of assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

-

Principle: A purified kinase enzyme is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using methods like radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

-

General Procedure:

-

A reaction mixture is prepared containing the kinase, its specific substrate, and assay buffer in a multi-well plate.

-

The test compound is added at a range of concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.

-

IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

-

After a defined incubation period (e.g., 72 hours), the medium is removed.

-

A solution of MTT is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

2. Western Blotting for Phosphorylated Proteins (p-STAT5 and p-Rb)

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a readout of kinase activity within the cell.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.

-

Procedure:

-

Cells are treated with the test compound for a specified time.

-

Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT5 or anti-p-Rb).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

A chemiluminescent substrate is added, and the light signal is detected, which is proportional to the amount of the phosphorylated protein.

-

The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.

-

Mandatory Visualizations

Signaling Pathways

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Caption: CDK4 Signaling Pathway and Inhibition by this compound.

Experimental Workflows

Caption: KinomeScan Competitive Binding Assay Workflow.

Caption: Western Blot Workflow for Phosphorylated Proteins.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. chayon.co.kr [chayon.co.kr]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. fiercebiotech.com [fiercebiotech.com]

The Discovery and Synthesis of AMG 925: A Dual FLT3/CDK4 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), developed as a potential therapeutic agent for Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance. The dual targeting of FLT3 and CDK4, a key regulator of the cell cycle, by this compound represents a rational approach to overcome resistance and enhance anti-leukemic efficacy. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its biological activity.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a more aggressive disease course and a higher risk of relapse.[1] This has made FLT3 a prime therapeutic target.

First-generation FLT3 inhibitors, such as sorafenib (B1663141) and quizartinib, have demonstrated clinical efficacy; however, the emergence of resistance, often through secondary mutations in the FLT3 kinase domain (e.g., D835Y), limits their long-term benefit.[1] To address this challenge, a novel therapeutic strategy was devised to co-target FLT3 and a downstream signaling pathway critical for cell cycle progression. The cyclin-dependent kinase 4 (CDK4)/retinoblastoma (Rb) pathway is a key regulator of the G1-S cell cycle checkpoint and is often dysregulated in cancer. Preclinical studies have shown that dual inhibition of FLT3 and CDK4 can lead to synergistic anti-tumor effects and overcome resistance to FLT3 inhibitors.[1]

This compound emerged from a drug discovery program aimed at identifying a potent and orally bioavailable dual inhibitor of FLT3 and CDK4.[1] This document details the scientific journey of this compound, from its conceptualization to its preclinical validation.

Discovery and Mechanism of Action

This compound was identified through a structure-based drug design and optimization campaign starting from a lead compound with dual FLT3 and CDK4 inhibitory activity. The core scaffold, a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine, was systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

The mechanism of action of this compound is centered on its ability to simultaneously inhibit the kinase activities of both FLT3 and CDK4.

-

FLT3 Inhibition: By binding to the ATP-binding pocket of FLT3, including common resistance-conferring mutants, this compound blocks the autophosphorylation and activation of the receptor. This leads to the downstream inhibition of signaling pathways crucial for leukemic cell proliferation and survival, such as the STAT5 pathway.[1]

-

CDK4 Inhibition: this compound also targets the ATP-binding site of CDK4. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1-S phase transition and inducing cell cycle arrest.[1]

The dual inhibition of these two key oncogenic drivers is hypothesized to produce a more profound and durable anti-leukemic response.

Data Presentation

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Kinases | |||

| FLT3 | Kinase Assay | 2 ± 1 | [2] |

| CDK4 | Kinase Assay | 3 ± 1 | [2] |

| CDK6 | Kinase Assay | 8 ± 2 | [2] |

| CDK1 | Kinase Assay | 1900 ± 510 | [2] |

| CDK2 | Kinase Assay | 375 ± 150 | [2] |

| Cell Lines | |||

| MOLM-13 (FLT3-ITD) | Proliferation | 19 | [2][3] |

| MV4-11 (FLT3-ITD) | Proliferation | 18 | [3] |

| U937 (FLT3-WT) | Proliferation | 52 | [4] |

| COLO 205 (Rb+) | Proliferation | 55 | [4] |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| MOLM-13 (subcutaneous) | 12.5 - 50 mg/kg, p.o., b.i.d. | 96% - 99% | [1][2] |

| MOLM-13-Luc (systemic) | 12.5 - 50 mg/kg, p.o., b.i.d. | Significant reduction in tumor burden | [3] |

| Colo205 (subcutaneous) | Dose-dependent | Antitumor activity observed | [3] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing Route | Reference(s) |

| Half-life (t1/2) | Appropriate for twice-daily dosing | Oral | [5] |

| Oral Bioavailability | Orally available | Oral | [1][2] |

(Note: Specific numerical values for all pharmacokinetic parameters were not publicly available in the reviewed literature.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Synthesis of this compound

A multi-kilogram scale synthesis of this compound has been reported, featuring a key Buchwald-Hartwig amination step. The general synthetic strategy involves the preparation of the pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine core, followed by coupling with the side chain.

Key Buchwald-Hartwig Amination Step:

-

Reactants:

-

Protected 2-amino-7,8-dihydro-1,6-naphthyridine derivative.

-

2-chloro-9-((1r,4r)-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine.

-

-

Catalyst: Palladium-based catalyst (e.g., Pd2(dba)3).

-

Ligand: BrettPhos.

-

Base: Sodium tert-butoxide (NaOtBu).

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

-

Temperature: 60 °C.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere. The reaction mixture is heated until completion, monitored by HPLC. Work-up and purification yield the coupled product.

In Vitro Kinase Assays

FLT3 and CDK4/6 Kinase Assays (General Protocol):

-

Principle: Measurement of the transfer of the γ-phosphate from ATP to a specific peptide substrate by the kinase. The amount of ADP produced is quantified using a luminescence-based assay.

-

Materials:

-

Recombinant human FLT3 or CDK4/Cyclin D1 kinase.

-

Kinase-specific peptide substrate.

-

ATP.

-

This compound (or other test compounds).

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted compound or vehicle control to the wells of a 384-well plate.

-

Add the kinase and substrate solution to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol.

-

Calculate IC50 values using a non-linear regression analysis.

-

Cell-Based Assays

Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®):

-

Principle: Quantification of ATP as an indicator of metabolically active, viable cells.

-

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

96-well opaque-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

-

Procedure:

-

Seed cells at an appropriate density in 96-well plates and incubate overnight.

-

Treat cells with serial dilutions of this compound or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Western Blot Analysis of p-STAT5 and p-Rb:

-

Principle: Detection of specific proteins (total and phosphorylated STAT5 and Rb) in cell lysates separated by SDS-PAGE and transferred to a membrane.

-

Materials:

-

AML cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total Rb, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagents.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-